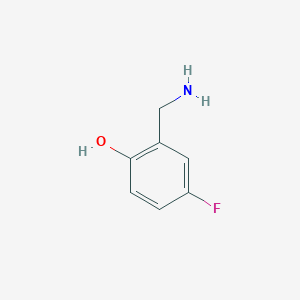
2-(Aminomethyl)-4-fluorophenol
説明
2-(Aminomethyl)-4-fluorophenol is a compound that contains an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds containing aminomethyl groups often involves alkylation with Eschenmoser’s salt . A specific synthesis process for this compound was not found in the search results.科学的研究の応用
Electrophilic Amination and Fluorine Removal
- Electrophilic Amination : The electrophilic amination of 4-fluorophenol, a close relative of 2-(Aminomethyl)-4-fluorophenol, has been studied. This process involves treating 4-fluorophenol with diazenes, leading to the removal of the fluorine atom and the introduction of an amino group (Bombek, Požgan, Kočevar, & Polanc, 2004).
Biochemical Transformations
- Transformation in Anaerobic Conditions : Isomeric fluorophenols, including compounds similar to this compound, transform into benzoate in the presence of an anaerobic, phenol-degrading consortium. This process involves the accumulation of fluorobenzoic acids, indicating a significant biochemical transformation of the fluorophenol compounds (Genthner, Townsend, & Chapman, 1989).
pH Sensitive Probes
- Creation of pH Sensitive Probes : Derivatives of 2-aminophenol, such as this compound, have been used to develop a series of pH-sensitive probes. These probes, which exhibit properties useful for measuring intracellular pH, demonstrate the application of fluorophenol derivatives in creating sensitive and specific indicators for biological studies (Rhee, Levy, & London, 1995).
Radiopharmaceutical Synthesis
- Radiopharmaceuticals : 4-[18F]Fluorophenol, structurally related to this compound, is used as a synthon in the synthesis of complex radiopharmaceuticals. Its versatility in this field highlights the potential applications of similar compounds in medical imaging and diagnostic techniques (Ross, Ermert, & Coenen, 2011).
Enzymatic Reactions and Polymerization
- Tyrosinase Reactions : The enzymatic activity of tyrosinase on various fluorophenols, including compounds related to this compound, has been analyzed. This research provides insights into the potential enzymatic applications and reactions involving fluorophenols in biological systems (Battaini, Monzani, Casella, Lonardi, Tepper, Canters, & Bubacco, 2002).
Saluretic and Diuretic Activity
- Saluretic Agents : A study on 2-(aminomethyl)phenols, closely related to this compound, has shown that these compounds exhibit saluretic and diuretic activities. This finding suggests possible applications in medical treatments related to fluid retention and blood pressure regulation (Stokker, Deana, Desolms, Schultz, Smith, Cragoe, Baer, Ludden, Russo, Scriabine, Sweet, & Watson, 1980).
Fluorescent Amino Acids in Chemical Biology
- Fluorescent Biomolecules : Fluorinated amino acids, which can be derived from compounds like this compound, are crucial in chemical biology. They are used to create fluorescent peptides and proteins, facilitating the study of biological processes and protein interactions in real time (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
作用機序
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its targets .
Result of Action
The molecular and cellular effects of 2-(Aminomethyl)-4-fluorophenol’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
生化学分析
Biochemical Properties
2-(Aminomethyl)-4-fluorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can modulate amino acid metabolism, impacting tumor progression and immune response . This compound can also alter the expression of genes involved in oxidative stress and apoptosis, thereby influencing cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit or activate enzymes by binding to their active sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to changes in cell viability and function, depending on its concentration and the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For instance, high doses may cause toxic effects, such as liver damage or altered metabolic function . It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it may be transported by solute carrier (SLC) transporters, which facilitate its movement across cell membranes . The distribution of this compound within different tissues can influence its overall biological activity and effectiveness.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding its subcellular localization is crucial for elucidating its precise biochemical roles.
特性
IUPAC Name |
2-(aminomethyl)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMVQJOKMVAUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
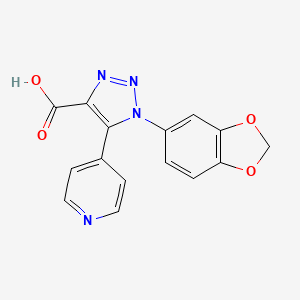
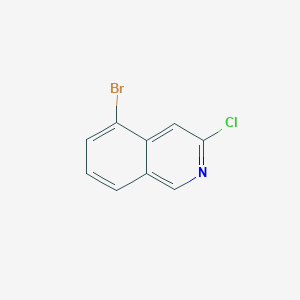
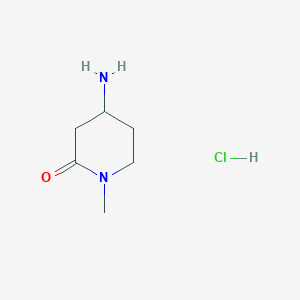
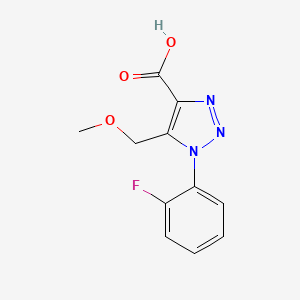

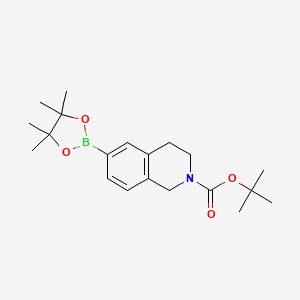
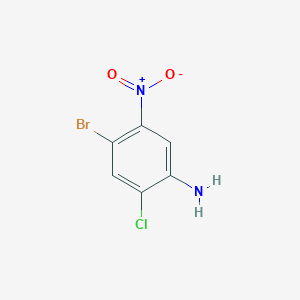
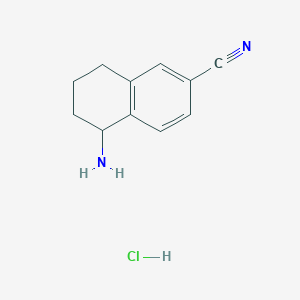
![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)



